molecular formula C15H9NS B11871330 [1]Benzothieno[3,2-h]isoquinoline CAS No. 23985-83-3

[1]Benzothieno[3,2-h]isoquinoline

Cat. No.: B11871330
CAS No.: 23985-83-3
M. Wt: 235.31 g/mol
InChI Key: DLIRCADEYLIGEJ-UHFFFAOYSA-N
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Description

1Benzothieno[3,2-h]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines It is characterized by a fused ring system consisting of a benzene ring, a thiophene ring, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1Benzothieno[3,2-h]isoquinoline typically involves the use of aryne intermediates. One efficient method involves the reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours. The arynes are generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes .

Industrial Production Methods: Industrial production methods for 1Benzothieno[3,2-h]isoquinoline are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions: 1Benzothieno[3,2-h]isoquinoline undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using common oxidizing agents.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions::
  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding reduced isoquinoline derivatives.

Scientific Research Applications

1Benzothieno[3,2-h]isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1Benzothieno[3,2-h]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death via apoptosis .

Comparison with Similar Compounds

Similar Compounds::

  • Benzothieno[3,2-f][1,3]oxazepines
  • Spiro[benzothiophene-3,3’-pyrrolines]
  • Phenylimidazo[5,1-isoquinoline]

Comparison: Compared to these similar compounds, 1Benzothieno[3,2-h]isoquinoline is unique due to its specific ring fusion pattern and the presence of both sulfur and nitrogen atoms in its structure.

Properties

CAS No.

23985-83-3

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

[1]benzothiolo[3,2-h]isoquinoline

InChI

InChI=1S/C15H9NS/c1-2-4-14-11(3-1)12-6-5-10-7-8-16-9-13(10)15(12)17-14/h1-9H

InChI Key

DLIRCADEYLIGEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C4=C(C=C3)C=CN=C4

Origin of Product

United States

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